REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH2:7][N:8](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:9][C:5]=2[CH:4]=[N:3]1.Cl>>[CH3:1][N:2]1[C:6]2[CH2:7][NH:8][CH2:9][C:5]=2[CH:4]=[N:3]1
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Name
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1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Quantity
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670 mg
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Type
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reactant
|
Smiles
|
CN1N=CC2=C1CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
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Name
|
|
Quantity
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4 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
The residue was purified on a Biotage Horizon® system (silica, gradient 10-19% methanol containing 10% concentrated ammonium hydroxide in dichloromethane)
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
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Smiles
|
CN1N=CC2=C1CNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |